molecular formula C20H20BrN3O4S B2572295 3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189422-28-3

3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2572295
CAS No.: 1189422-28-3
M. Wt: 478.36
InChI Key: IHVYLBUBOSTDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core substituted with a 4-bromophenyl group at position 3 and a 4-methoxyphenylsulfonyl moiety at position 7. The bromophenyl group introduces electron-withdrawing properties, while the methoxyphenylsulfonyl group contributes both polar and steric effects, influencing solubility and molecular interactions.

Properties

IUPAC Name

3-(4-bromophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-12-10-20(11-13-24)22-18(19(25)23-20)14-2-4-15(21)5-3-14/h2-9H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVYLBUBOSTDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound, characterized by a spirocyclic structure and the presence of bromine and methoxy groups, has garnered attention for its biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrN3O4SC_{20}H_{20}BrN_3O_4S, with a molar mass of 478.4 g/mol. Its structure includes a triazaspiro framework, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC20H20BrN3O4SC_{20}H_{20}BrN_3O_4S
Molar Mass478.4 g/mol
CAS Number1189422-28-3

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives containing bromophenyl and sulfonyl groups have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Potential

Studies suggest that the spirocyclic structure of this compound may contribute to its anticancer properties. Compounds with similar triazaspiro configurations have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The inhibition of AChE can enhance neurotransmitter levels, making it a target for treating neurodegenerative diseases .

Study on Antibacterial Activity

In a study evaluating the antibacterial efficacy of various synthesized compounds, those similar to this compound displayed strong inhibitory effects against Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that modifications in the molecular structure can significantly enhance antibacterial potency.

Enzyme Inhibition Research

Another study focused on the enzyme inhibitory activity of related compounds found that several exhibited strong urease inhibition with IC50 values significantly lower than those of traditional inhibitors like thiourea (IC50 = 21.25 µM). The most active compounds had IC50 values as low as 1.13 µM . This supports the potential application of this compound in treating conditions linked to urease activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 3 and 8, as well as the number of nitrogen atoms in the spiro system. Examples include:

Compound Name Substituent (Position 3) Substituent (Position 8) Core Structure Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-Bromophenyl 4-Methoxyphenylsulfonyl 1,4,8-Triazaspiro[4.5]dec-3-en-2-one - High polarity due to sulfonyl group
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Bromophenylsulfonyl Methyl 1,3-Diazaspiro[4.5]decane-2,4-dione - Enhanced rigidity from diaza core
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro... 4-Methoxyphenyl 3-Chloro-4-methylbenzenesulfonyl 1,4,8-Triazaspiro[4.5]dec-3-en-2-one 447.93 Chlorine substituent increases lipophilicity
3-(4-Methylphenyl)-8-(naphthalene-2-carbonyl)-1,4,8-triazaspiro[4.5]dec... 4-Methylphenyl Naphthalene-2-carbonyl 1,4,8-Triazaspiro[4.5]dec-3-en-2-one 397.48 Aromatic bulk for π-π interactions
  • Key Observations: Sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) enhance polarity and hydrogen-bonding capacity compared to carbonyl or alkyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.